molecular formula C24H24N2O4 B11176711 2,6-dimethoxy-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}benzamide

2,6-dimethoxy-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}benzamide

Cat. No.: B11176711
M. Wt: 404.5 g/mol
InChI Key: PUCZSZASHFMYBO-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as ligands for transition metals and as potential therapeutic agents. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.

    Amidation Reaction: The acid chloride is then reacted with 2-aminobenzyl-4-methylbenzoate in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2,6-dimethoxy-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}benzamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}benzamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 2,6-dimethoxy-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}benzamide is unique due to its specific substitution pattern and functional groups. This uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

2,6-dimethoxy-N-[2-[(4-methylphenyl)methylcarbamoyl]phenyl]benzamide

InChI

InChI=1S/C24H24N2O4/c1-16-11-13-17(14-12-16)15-25-23(27)18-7-4-5-8-19(18)26-24(28)22-20(29-2)9-6-10-21(22)30-3/h4-14H,15H2,1-3H3,(H,25,27)(H,26,28)

InChI Key

PUCZSZASHFMYBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3=C(C=CC=C3OC)OC

Origin of Product

United States

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